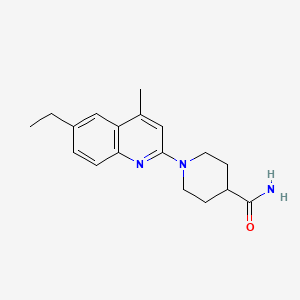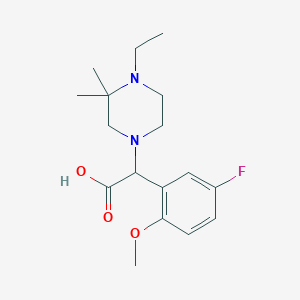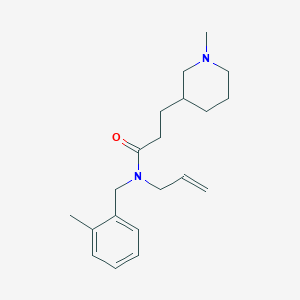![molecular formula C17H22ClN3OS B5902855 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting the growth and proliferation of microorganisms and cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of microorganisms and cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide in lab experiments is its broad-spectrum activity against microorganisms and cancer cells. Moreover, the compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its moderate to low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide. One of the potential areas of application is in the development of novel antifungal agents. Moreover, the compound may be further investigated for its potential as an anticancer agent. Further research may also be conducted to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved activity and efficacy. Additionally, the compound may be investigated for its potential as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide involves the reaction of 2-chlorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-isobutyl-1H-imidazole-5-carbaldehyde to obtain the final product. The synthesis method has been reported in a few research papers, and the yield of the final product has been found to be moderate to good.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide has been found to possess various biological activities, making it a potential candidate for therapeutic applications. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. Several research studies have investigated the potential of this compound as an antifungal agent against various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been found to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-13(2)9-21-12-19-7-15(21)8-20-17(22)11-23-10-14-5-3-4-6-16(14)18/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQZELAXAFJJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)

![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902821.png)

![N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide](/img/structure/B5902841.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1,3-dioxo-2-propylisoindoline-5-carboxamide](/img/structure/B5902847.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
